N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a furan ring attached to a carboxamide group, with a piperidine ring substituted with a phenethyl group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzoyl chloride, phenethylamine, and furan-2-carboxylic acid.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with controlled temperatures ranging from 0°C to 100°C, depending on the specific step.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide would involve large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an analgesic or anesthetic agent due to its structural similarity to known pharmacologically active compounds.
Pharmacology: Research focuses on its interaction with opioid receptors, exploring its efficacy and safety profile.
Biological Studies: Used in studies to understand its effects on cellular pathways and receptor binding.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Carfentanil: Another synthetic opioid, known for its high potency.
Remifentanil: A short-acting synthetic opioid used in anesthesia.
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which is not commonly found in many synthetic opioids. This structural feature may contribute to distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Properties
CAS No. |
2748496-77-5 |
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Molecular Formula |
C24H25ClN2O2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2 |
InChI Key |
AZXDRBNBIMRBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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